molecular formula C15H21N3O B11755005 [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(4-ethoxyphenyl)methyl]amine

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(4-ethoxyphenyl)methyl]amine

Cat. No.: B11755005
M. Wt: 259.35 g/mol
InChI Key: UZVZGWAJIALZJO-UHFFFAOYSA-N
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Description

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(4-ethoxyphenyl)methyl]amine is a compound that features a pyrazole ring substituted with a dimethyl group and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(4-ethoxyphenyl)methyl]amine typically involves the reaction of 1,3-dimethyl-1H-pyrazole with 4-ethoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(4-ethoxyphenyl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(4-ethoxyphenyl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(4-ethoxyphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(4-ethoxyphenyl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(4-ethoxyphenyl)methanamine

InChI

InChI=1S/C15H21N3O/c1-4-19-15-7-5-13(6-8-15)9-16-10-14-11-18(3)17-12(14)2/h5-8,11,16H,4,9-10H2,1-3H3

InChI Key

UZVZGWAJIALZJO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CNCC2=CN(N=C2C)C

Origin of Product

United States

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